dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

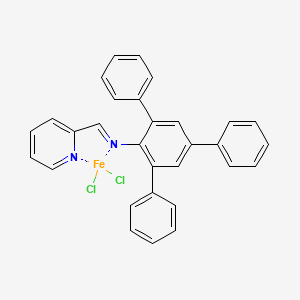

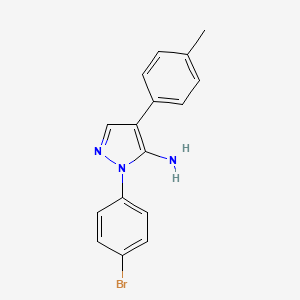

dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine es un compuesto de coordinación que presenta hierro como el átomo metálico central.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine típicamente involucra la reacción de cloruro de hierro con 1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y se realiza a menudo en un disolvente como diclorometano o tolueno. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas para asegurar la reacción completa.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría ampliar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar medidas de seguridad para manejar grandes cantidades de reactivos y disolventes.

Análisis De Reacciones Químicas

Tipos de Reacciones

dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: El centro de hierro puede oxidarse a estados de oxidación más altos.

Reducción: El compuesto puede reducirse, lo que a menudo lleva a cambios en el entorno de coordinación del centro de hierro.

Sustitución: Los ligandos alrededor del centro de hierro pueden ser sustituidos por otros ligandos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidracina.

Sustitución: Las reacciones de intercambio de ligandos pueden facilitarse mediante el uso de un exceso del ligando entrante y calentando la mezcla de reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede llevar a la formación de complejos de hierro(III), mientras que la reducción podría producir especies de hierro(I) o hierro(0). Las reacciones de sustitución típicamente dan como resultado el reemplazo de uno o más ligandos alrededor del centro de hierro.

Aplicaciones Científicas De Investigación

dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine tiene varias aplicaciones de investigación científica:

Catálisis: Puede utilizarse como catalizador en diversas transformaciones orgánicas, incluidas las reacciones de hidrogenación y oxidación.

Ciencia de los Materiales: Las propiedades estructurales únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas o magnéticas específicas.

Química Medicinal: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el tratamiento de enfermedades que implican desregulación de iones metálicos.

Mecanismo De Acción

El mecanismo por el cual dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine ejerce sus efectos depende en gran medida de su capacidad de coordinarse con otras moléculas. El centro de hierro puede interactuar con varios sustratos, facilitando las transformaciones químicas mediante la transferencia de electrones o proporcionando un sitio reactivo para la formación o ruptura de enlaces. Las vías específicas involucradas pueden variar según la reacción o la aplicación en cuestión.

Comparación Con Compuestos Similares

Compuestos Similares

Dicloro-bis(1,10-fenantrolina)hierro(II): Otro compuesto de coordinación de hierro con propiedades catalíticas similares.

Complejo de cloruro de hierro(III) piridina: Un complejo de hierro-piridina más simple utilizado en varias reacciones químicas.

Complejo de hierro(II) tris(2-piridilmetil)amina: Conocido por su uso en reacciones de oxidación.

Unicidad

dicloro-bis(1-piridin-2-il-N-(2,4,6-trifenilfenil)metanimina)hierro(II); dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine es único debido a la presencia del voluminoso grupo trifenilfenilo, que puede influir en la reactividad y estabilidad del compuesto. Esta característica estructural puede proporcionar protección estérica al centro de hierro, lo que potencialmente mejora su selectividad y eficiencia en aplicaciones catalíticas.

Propiedades

Fórmula molecular |

C30H22Cl2FeN2 |

|---|---|

Peso molecular |

537.3 g/mol |

Nombre IUPAC |

dichloroiron;1-pyridin-2-yl-N-(2,4,6-triphenylphenyl)methanimine |

InChI |

InChI=1S/C30H22N2.2ClH.Fe/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)30(32-22-27-18-10-11-19-31-27)29(21-26)25-16-8-3-9-17-25;;;/h1-22H;2*1H;/q;;;+2/p-2 |

Clave InChI |

DYJUXFJEVQHNMN-UHFFFAOYSA-L |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N=CC4=CC=CC=N4)C5=CC=CC=C5.Cl[Fe]Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)

![4-methylbenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B12047284.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12047288.png)

![N'-[(E)-benzylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12047293.png)